Phthalan
Overview
Description
Synthesis Analysis
The synthesis of phthalan and its derivatives involves several innovative methods. Enantiomerically enriched phthalans were synthesized via an enantioselective copper-catalyzed alkene carboetherification reaction, demonstrating the method's utility by synthesizing (R)-fluspidine, a σ1 receptor ligand (Chen & Chemler, 2018). Another approach developed 1,1,4,5-tetrasubstituted phthalans through a palladium-catalyzed three-component reaction involving haloarenes, alkynes, and protic nucleophiles, showcasing good functional tolerance and a broad variety of substituted phthalans (Huang et al., 2022).
Molecular Structure Analysis
Phthalan's molecular structure is characterized by its versatility and adaptability in various chemical reactions. Its structure has been confirmed through techniques such as Fourier-transform infrared (FTIR) spectroscopy, which identified specific bands attributable to the phthalimido group, and X-ray diffraction (XRD) analysis, indicating its largely amorphous nature (Aziz et al., 2012).
Chemical Reactions and Properties
Phthalan undergoes various chemical reactions, highlighting its chemical versatility. The synthesis of 1,2-di(lithiomethyl)benzene from phthalan through sequential introduction of two different electrophiles exemplifies its reactivity and functional group compatibility (Almena et al., 1995).
Physical Properties Analysis
The physical properties of phthalan derivatives, such as thermal stability and conductivity, have been extensively studied. Phthaloyl chitosan, for example, demonstrated increased thermal stability upon phthaloylation, with specific compositions exhibiting high conductivity, underscoring its potential in applications like polymer electrolytes (Aziz et al., 2012).
Chemical Properties Analysis
The chemical properties of phthalan, including its reactivity and interaction with various chemical reagents, are critical for its diverse applications. The synthesis of chiral 3-substituted phthalides through a sequential organocatalytic enantioselective aldol-lactonization reaction showcases the compound's utility in constructing biologically relevant molecules with high enantioselectivity (Zhang et al., 2010).
Scientific Research Applications
Health Effects
Exposure to phthalan mixtures can significantly impact health. It has been found to reduce antral follicle growth, induce oocyte fragmentation, and decrease hormone production (Zhou & Flaws, 2016). Additionally, it might play a role in the pathogenesis of uterine leiomyoma by enhancing proliferative activity and increasing collagen in myometrial and leiomyoma cells (Kim et al., 2017).
Medical and Technological Applications
Phthalan and coumaran cores are utilized in pharmaceuticals and organic electronics, indicating their significance in various technological and medical fields (Ilya et al., 2018).
Pharmacological Effects
The oxygenation of the phthalan ring can improve alpha 1-receptor potency, suggesting its potential in developing adrenergic agents (Debernardis et al., 1987).
Chemical Reactions
Phthalan reacts with lithium powder and DTBB to produce functionalized benzylic alcohols and disubstituted compounds, which can be targeted for various synthetic applications (Almena et al., 1995).
Endocrine Disruption
Phthalates, including phthalan, have been linked to impairments in the human endocrine system, leading to fertility problems, respiratory diseases, childhood obesity, and neuropsychological disorders (Katsikantami et al., 2016).
Environmental Concerns and Remediation
Phthalate pollution is a growing concern. Recent research has focused on identifying effective remediation technologies for mitigating phthalate pollution, including physical, chemical, and biological treatment methods (Das et al., 2020).
Consumer Products and Exposure
Phthalates are widely used in consumer products, leading to widespread human exposure. Their presence has been detected in flooring, wall coverings, food contact applications, medical devices, and personal-care products (Hauser & Calafat, 2005).
Safety And Hazards
Future Directions
Phthalan and its derivatives have wide-ranging pharmaceutical, industrial, and medical applications . They are found in pharmaceuticals, organic electronics, and other useful medical and technological applications . Future research may focus on expanding the methods available for their synthesis and facilitating their applications .
properties
IUPAC Name |
1,3-dihydro-2-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGSKRGOWRGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197920 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.74 [mmHg] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phthalan | |
CAS RN |
496-14-0 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydroisobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6NTQ7Y6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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